3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione
Description
Gepotidacin, a triazatricyclo-based antibacterial agent, has the IUPAC name (3R)-3-([4-((2H,3H,4H-pyrano[2,3-c]pyridin-6-ylmethyl)amino)piperidin-1-yl]methyl)-1,4,7-triazatricyclo[6.3.1.0⁴,¹²]dodeca-6,8(12),9-triene-5,11-dione and molecular formula C₂₄H₂₈N₆O₃ . Its structure integrates a pyrano[2,3-c]pyridine moiety, a piperidine ring, and a 1,4,7-triazatricyclo[6.3.1.0⁴,¹²]dodecatriene core. This compound exhibits pH-dependent ionization, with amino groups predominantly ionized at physiological pH (7.4), enhancing cellular uptake and intracellular activity against pathogens like Staphylococcus aureus .
Properties
IUPAC Name |
3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFAZQUREQIODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the pyrano[2,3-c]pyridin structure, followed by the introduction of the piperidin and triazatricyclo moieties. The synthetic route typically involves:
Formation of Pyrano[2,3-c]pyridin: This can be achieved through a multi-step reaction starting from pyridine derivatives, involving cyclization and functional group transformations.
Introduction of Piperidin Moiety: This step involves the reaction of the pyrano[2,3-c]pyridin intermediate with piperidin derivatives under specific conditions to form the desired structure.
Formation of Triazatricyclo Structure: The final step involves the cyclization of the intermediate compound to form the triazatricyclo structure, which is achieved through a series of condensation and cyclization reactions
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the treatment of certain cancers and other diseases.
Biological Research: The compound is used in biological studies to understand its interaction with various biological targets and its effects on cellular processes.
Industrial Applications: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, making it a potent agent in various applications .
Comparison with Similar Compounds
Pyrano-Pyridine Derivatives
Gepotidacin’s pyrano[2,3-c]pyridine group is shared with compounds like 5,6-dihydro-3H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(8H)-one (), though the latter replaces the triazatricyclo system with a thieno-pyrimidine core. This structural difference reduces metabolic stability and alters target binding, as thieno-pyrimidines primarily inhibit enzymes like dihydrofolate reductase, whereas gepotidacin targets bacterial DNA gyrase .
Piperidine-Containing Compounds
The piperidine-aminomethyl substituent in gepotidacin is structurally analogous to 1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide (). Both compounds leverage the piperidine ring for enhanced membrane permeability, but the latter’s cyanopyridine group confers distinct interactions with neurotransmitter systems, highlighting gepotidacin’s specificity for bacterial targets .
Triazatricyclo Systems
The triazatricyclo[6.3.1.0⁴,¹²]dodecatriene core is unique to gepotidacin. Comparatively, 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione () features a triazole-pyrimidine scaffold, which lacks the fused pyrano-pyridine system. This difference reduces the latter’s antibacterial efficacy but increases its suitability for kinase inhibition in oncology .
Functional Group Influences
Amino and Ionizable Groups
Gepotidacin’s ionizable amino groups at pH 5.4 and 7.4 enhance lysosomal trapping in phagocytic cells, a feature absent in non-ionizable analogues like 6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (). The chlorine substituent in the latter increases electrophilicity but reduces bioavailability due to higher metabolic clearance .
Fluorinated Analogues
Compounds like (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone () use fluorine atoms to improve metabolic stability and binding affinity. Gepotidacin lacks fluorination but compensates with its rigid triazatricyclo system, which minimizes off-target interactions .
Antibacterial Activity
Gepotidacin demonstrates potent intracellular activity against S. aureus (MIC₉₀: ≤0.5 µg/mL), outperforming simpler pyrano-pyridine derivatives like thieno[2,3-d]pyrimidin-4(3H)-ones, which show MIC₉₀ values >2 µg/mL due to poorer membrane penetration .
Metabolic Stability
The triazatricyclo core reduces hepatic metabolism compared to 6-phenyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydropyrimidin-4-one (), whose thiophene and oxadiazole groups undergo rapid CYP450-mediated oxidation .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Properties
| Compound | LogP | Metabolic Stability | Plasma Protein Binding (%) |
|---|---|---|---|
| Gepotidacin | 1.8 | High | 85 |
| 6-Chloropyrido[3,4-d]pyrimidine | 2.3 | Moderate | 78 |
| Fluorinated pyrrolidinyl compound | 1.2 | Very High | 92 |
Biological Activity
The compound 3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione is a complex heterocyclic structure known for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0^{4,12}]dodeca-6,8(12),9-triene-5,11-dione hydrochloride
- Molecular Formula : C24H28N6O3
- Molecular Weight : 440.52 g/mol
This compound features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
The compound demonstrated significant cytotoxic effects against HepG-2 cells with an IC50 value of 25.5 µg/mL compared to doxorubicin (DOX) with an IC50 of 0.36 µg/mL . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor:
- Target Enzymes : Protein kinases involved in cancer progression.
Inhibition of these enzymes could lead to reduced tumor growth and improved therapeutic outcomes.
Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy in combination with ionizing radiation on HepG-2 cells. The results indicated that the compound enhanced the effectiveness of radiation therapy by improving apoptosis rates and reducing tumor cell viability .
Case Study 2: Pharmacokinetics and Toxicity
Another investigation assessed the pharmacokinetic profile of the compound in animal models. The results suggested a favorable absorption profile with limited toxicity to normal cells compared to standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
